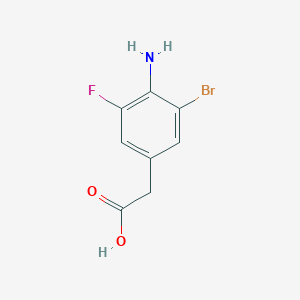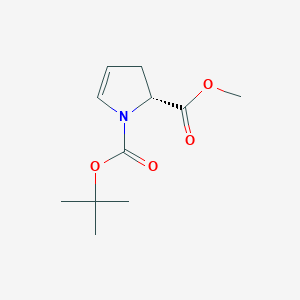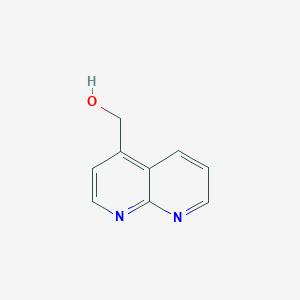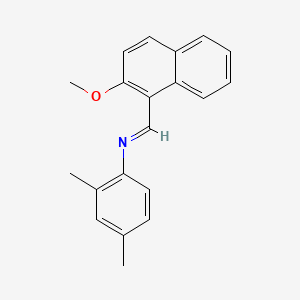![molecular formula C25H24N4O4 B12448545 Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate](/img/structure/B12448545.png)
Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate is an organic compound with the molecular formula C25H24N4O4. This compound is known for its complex structure, which includes a benzodiazole ring, a biphenyl group, and various functional groups such as ethoxy, hydroxyamino, and carboxylate. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Métodos De Preparación
The synthesis of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions using a nickel-catalyzed addition to nitrile.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications:
Análisis De Reacciones Químicas
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be compared with other similar compounds, such as:
Trifloxystrobin: A fungicide with a similar biphenyl structure but different functional groups.
Kresoxim-methyl: Another fungicide with a similar mechanism of action but different structural features.
Pyraclostrobin: A strobilurin fungicide with a similar mode of action but distinct chemical structure.
These comparisons highlight the unique structural features and specific applications of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate in various fields.
Propiedades
Fórmula molecular |
C25H24N4O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3 |
Clave InChI |
STYVDYYCTQZFDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



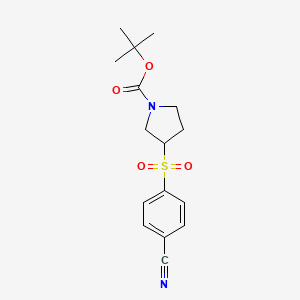
![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
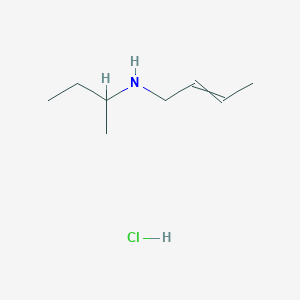
![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
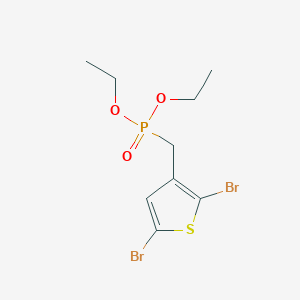

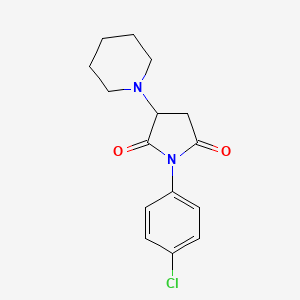
![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
